molecular formula C45H44O11 B150301 Kuwanon H CAS No. 76472-87-2

Kuwanon H

Cat. No. B150301
CAS RN: 76472-87-2
M. Wt: 760.8 g/mol
InChI Key: DKBPTKFKCCNXNH-QXGWMLRCSA-N
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Description

Total Synthesis of Kuwanon H

Kuwanon H is a rare natural polyphenol, part of the mulberry Diels-Alder-type adducts (MDAAs), which are biosynthetically derived from a [4 + 2]-cycloaddition of chalcones and dehydroprenylphenols. The total synthesis of kuwanon H has been achieved for the first time in a biomimetic manner, as reported in a study focusing on its bioactive properties. The synthesis process includes several key steps such as the Baker-Venkataraman rearrangement, alkylation of β-diketone, intramolecular cyclization, and Suzuki-Miyaura coupling to construct the subunit diene .

Molecular Structure and Chemical Reactions

Kuwanon H has been identified as a specific antagonist for the GRP-preferring receptor. It inhibits the binding of gastrin-releasing peptide (GRP) to its receptors in murine Swiss 3T3 fibroblasts with a Ki value of 290 nM. Additionally, kuwanon H is less potent in inhibiting the binding of bombesin to neuromedin B (NMB)-preferring receptors. The compound has been shown to antagonize bombesin-induced increases in cytosolic free calcium concentration and GRP-induced DNA synthesis in Swiss 3T3 cells, indicating its potential for studying the physiological and pathological roles of GRP .

Physical and Chemical Properties Analysis

Kuwanon H exhibits significant biological activity, particularly in the context of melanoma treatment. It has been found to inhibit melanoma cell growth both in vitro and in vivo. The mechanism of action involves inducing cytotoxic endoplasmic reticulum (ER) stress, which leads to reduced cell viability and apoptosis. Kuwanon H also affects autophagy by inducing autophagysome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis and impairs autophagy flux, contributing to its anticancer effects. Furthermore, kuwanon H enhances the sensitivity of melanoma cells to cisplatin by impairing autophagy degradation of reactive oxygen species and damaged mitochondria .

Scientific Research Applications

1. Anti-Inflammatory and Anti-Allergic Effects Kuwanon H, along with other compounds from Morus alba, has shown potential in anti-inflammatory and anti-allergic applications. Studies have identified its ability to inhibit nuclear transcription factor κB activity, which is crucial in managing inflammatory responses. Furthermore, its effects on MC/9 mast cells and HaCaT keratinocytes suggest potential for treating allergic and inflammatory skin diseases such as atopic dermatitis (Zelová et al., 2014), (Jin et al., 2019).

2. Antibacterial Activity Against Oral Pathogens A significant application of Kuwanon H is its antibacterial activity, particularly against oral pathogens like Streptococcus mutans, which is responsible for dental caries. The compound has been shown to exert a bactericidal effect, indicating its potential as a natural therapeutic agent in oral health (Park et al., 2003).

3. Photoprotective Effects Kuwanon H has also been researched for its photoprotective effects, particularly in the context of preventing DNA damage caused by UVA in human epidermal keratinocytes. This points towards its potential use in skin care and protection against UV-induced skin damage (Hu et al., 2015).

4. Potential in Treating MRSA Infections The compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare due to antibiotic resistance. Kuwanon H and related compounds have demonstrated the ability to disrupt membrane permeability and dissipate the proton motive force in MRSA, suggesting its role in developing new antibacterial strategies (Wu et al., 2019).

5. Skin Depigmentation Effects Kuwanon H has been identified for its skin depigmenting effects. It has been found effective in different melanocyte systems and artificial skin models, indicating its potential as a natural ingredient for skin whitening products (Hu et al., 2017).

Mechanism of Action

Target of Action

Kuwanon H, a flavonoid derived from the mulberry plant, has been identified to interact with several targets. It is a specific antagonist for the gastrin-releasing peptide (GRP)-preferring receptor . It also interacts with the angiotensin-converting enzyme (ACE) , which plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure .

Biochemical Pathways

Kuwanon H affects several biochemical pathways. It modulates the RAS through its inhibitory action on ACE . In melanoma cells, Kuwanon H induces ER stress, leading to the formation of autophagosomes via the ATF4-DDIT3-TRIB3-AKT-MTOR axis . This process is a part of the cellular response to stress, leading to the degradation of unnecessary or dysfunctional cellular components.

Pharmacokinetics

The compound’s ability to inhibit ace and induce er stress in melanoma cells suggests that it can be absorbed and reach its targets effectively

Result of Action

The action of Kuwanon H leads to several molecular and cellular effects. Its inhibition of ACE can potentially reduce blood pressure . In melanoma cells, Kuwanon H’s induction of ER stress leads to reduced cell viability and increased apoptosis . Furthermore, Kuwanon H impairs autophagy flux, contributing to its anticancer effects .

Action Environment

The environment can influence the action, efficacy, and stability of Kuwanon H. It’s worth noting that the effectiveness of Kuwanon H in inhibiting melanoma growth has been demonstrated both in vitro and in vivo , suggesting that it can exert its effects in different environments.

properties

IUPAC Name

8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBPTKFKCCNXNH-QXGWMLRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318627
Record name Kuwanon H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kuwanon H

CAS RN

76472-87-2
Record name Kuwanon H
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Record name Kuwanon H
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Record name Kuwanon H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kuwanon H
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q5M4B5D
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Q & A

Q1: What is the primary mechanism of action for Kuwanon H's anti-melanoma activity?

A: Kuwanon H exerts its anti-melanoma effects by inducing cytotoxic endoplasmic reticulum (ER) stress and impairing autophagy flux. [] This ER stress inhibits cell viability, promotes apoptosis, and disrupts the normal autophagy process crucial for melanoma cell survival. []

Q2: How does Kuwanon H impact autophagy in melanoma cells?

A: While Kuwanon H initially triggers autophagosome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis, it ultimately impairs the completion of the autophagy flux. [] This disruption of autophagy contributes significantly to its anti-cancer properties. []

Q3: Does Kuwanon H demonstrate synergistic effects with existing chemotherapeutics?

A: Research suggests Kuwanon H enhances the sensitivity of melanoma cells to cisplatin, both in vitro and in vivo. [] This enhanced sensitivity is attributed to Kuwanon H's impairment of autophagy, which hinders the degradation of reactive oxygen species and damaged mitochondria, ultimately promoting cisplatin's effectiveness. []

Q4: Beyond melanoma, what other therapeutic applications are being explored for Kuwanon H?

A: Kuwanon H exhibits potential as an α-glucosidase inhibitor, suggesting its utility in managing diabetes by controlling postprandial hyperglycemia. [, , ] It demonstrates strong inhibitory activity against α-glucosidase, comparable to or even exceeding that of the known inhibitor 1-deoxynojirimycin (DNJ). []

Q5: How does Kuwanon H's structure contribute to its α-glucosidase inhibitory activity?

A: While the exact mechanism is still under investigation, studies propose that Kuwanon H, being an isopentenyl flavonoid, interacts with α-glucosidase at a different site compared to the alkaloid inhibitor DNJ. [] This difference in binding sites might explain its distinct inhibitory profile and potential for synergistic effects with other α-glucosidase inhibitors. []

Q6: What is the significance of the phellem layer in the context of Kuwanon H content in Mori Cortex?

A: Kuwanon H is found in lower concentrations in Mori Cortex (mulberry root bark without the phellem layer) compared to the whole mulberry root bark. [] This difference highlights the importance of considering the presence or absence of the phellem layer when standardizing Mori Cortex for medicinal use, especially when targeting Kuwanon H as a key bioactive compound. []

Q7: Does Kuwanon H possess any antioxidant properties?

A: While some studies suggest potential antioxidant activity for Kuwanon H, [] other research indicates its antioxidant capacity might be less pronounced compared to other compounds found in Morus alba, such as morin and oxyresveratrol. [] Further investigation is necessary to definitively characterize its antioxidant potential.

Q8: What is the current understanding of Kuwanon H's safety profile?

A8: While some studies suggest potential therapeutic benefits, comprehensive toxicological data on Kuwanon H is currently limited. Further research is crucial to establish its safety profile, potential for adverse effects, and long-term impact on human health.

Q9: What analytical techniques are commonly employed to identify and quantify Kuwanon H?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used for identifying and quantifying Kuwanon H in complex mixtures. [, , , ]

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